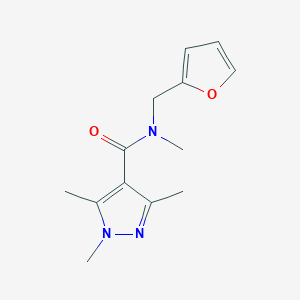
N-(furan-2-ylmethyl)-N,1,3,5-tetramethylpyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-N,1,3,5-tetramethylpyrazole-4-carboxamide, commonly known as FTMPC, is a chemical compound used in scientific research for its potential therapeutic properties. FTMPC is a pyrazole-based compound that has shown promise in various studies for its ability to inhibit certain enzymes and receptors in the body.
Wirkmechanismus
FTMPC inhibits the activity of certain enzymes and receptors in the body, leading to its potential therapeutic effects. FTMPC inhibits the activity of CAIX by binding to its active site and preventing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in pH in the tumor microenvironment, which inhibits tumor growth and increases the efficacy of chemotherapy.
FTMPC inhibits the activity of MAO-B by binding to its active site and preventing the breakdown of dopamine in the brain. This leads to an increase in dopamine levels in the brain, which improves cognitive function and may have neuroprotective effects.
Biochemical and Physiological Effects
FTMPC has been shown to have various biochemical and physiological effects in preclinical models. Inhibition of CAIX by FTMPC leads to a decrease in pH in the tumor microenvironment, which inhibits tumor growth and increases the efficacy of chemotherapy. Inhibition of MAO-B by FTMPC leads to an increase in dopamine levels in the brain, which improves cognitive function and may have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
FTMPC has several advantages for lab experiments, including its high purity and stability. FTMPC is also relatively easy to synthesize and can be produced in large quantities. However, FTMPC has some limitations for lab experiments, including its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on FTMPC. One area of research is the development of FTMPC as a potential therapeutic agent for cancer and neurodegenerative diseases. Further studies are needed to determine the safety and efficacy of FTMPC in humans.
Another area of research is the development of FTMPC derivatives with improved properties, such as increased solubility and potency. These derivatives may have potential applications in various areas of research.
Overall, FTMPC is a promising compound with potential therapeutic properties in various areas of research. Further studies are needed to fully explore its potential and develop it into a viable therapeutic agent.
Synthesemethoden
The synthesis method of FTMPC involves the reaction of furfural, methylhydrazine, and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction produces FTMPC as a yellow solid with a melting point of 126-128°C. The purity of FTMPC can be further increased through recrystallization.
Wissenschaftliche Forschungsanwendungen
FTMPC has been studied for its potential therapeutic properties in various areas of research. One such area is cancer research, where FTMPC has been shown to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer and is associated with tumor progression and metastasis. Inhibition of CAIX by FTMPC has been shown to decrease tumor growth and improve the efficacy of chemotherapy in preclinical models.
FTMPC has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. FTMPC has been shown to inhibit the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine in the brain. Inhibition of MAO-B by FTMPC has been shown to increase dopamine levels in the brain and improve cognitive function in preclinical models.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-N,1,3,5-tetramethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-9-12(10(2)16(4)14-9)13(17)15(3)8-11-6-5-7-18-11/h5-7H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBSOLWKBVPKCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N(C)CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
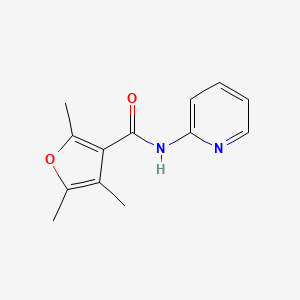
![N-[(3-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508727.png)
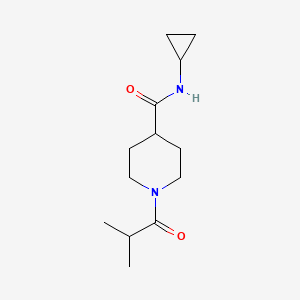
![N-[(2-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508764.png)
![N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7508765.png)
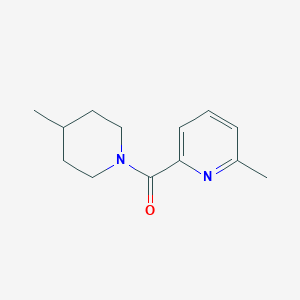
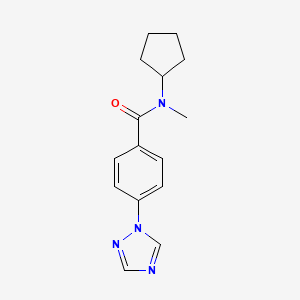
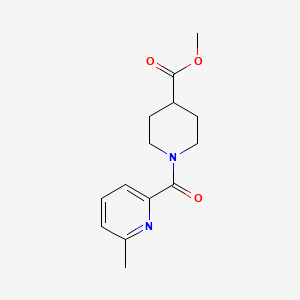
![2-Methyl-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7508819.png)
![5-(Furan-2-yl)-3-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-one](/img/structure/B7508824.png)


![4-[(1-Phenylpyrazol-4-yl)methyl]morpholine](/img/structure/B7508837.png)

